Carbamodithioic acid, cyclohexyl-

Description

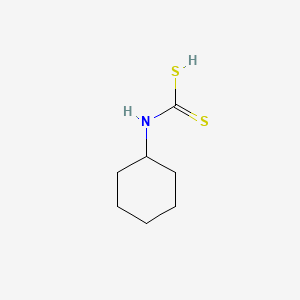

Carbamodithioic acid, cyclohexyl- (CAS 22292-07-5), also known as cyclohexylcarbamodithioic acid, is an organosulfur compound characterized by a carbamodithioic acid backbone (-NH-CSSH) substituted with a cyclohexyl group. Its molecular formula is C₇H₁₃NS₂, and it features a cyclohexylamine moiety bonded to a dithiocarbamate functional group. This structure confers unique reactivity, particularly in coordination chemistry and agrochemical applications.

Properties

IUPAC Name |

cyclohexylcarbamodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c9-7(10)8-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJLSMWWRLQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388767 | |

| Record name | Carbamodithioic acid, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22292-07-5 | |

| Record name | Carbamodithioic acid, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamodithioic acid, cyclohexyl- can be synthesized by reacting cyclohexylamine with carbon disulfide at room temperature . The reaction typically involves the following steps:

Reaction with Carbon Disulfide: Cyclohexylamine is reacted with carbon disulfide to form cyclohexylcarbamodithioic acid.

Complex Formation: The resulting compound can further react with organotin (IV) chlorides to form complexes.

Chemical Reactions Analysis

Carbamodithioic acid, cyclohexyl- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The compound can be reduced under specific conditions to yield various derivatives.

Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include organotin (IV) chlorides, which form complexes with the compound . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbamodithioic acid, cyclohexyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbamodithioic acid, cyclohexyl- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the formation of complexes with metals, which can then interact with biological molecules . These interactions can lead to various biological activities, including antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and similarities between carbamodithioic acid, cyclohexyl- and key analogs:

Key Observations :

- Cyclohexyl vs. Ethylene Bridges : Unlike zineb and maneb, which feature ethylene bridges (1,2-ethanediylbis-) and metal complexes (Zn, Mn), carbamodithioic acid, cyclohexyl- lacks metal coordination and relies on a cyclohexyl group for steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.